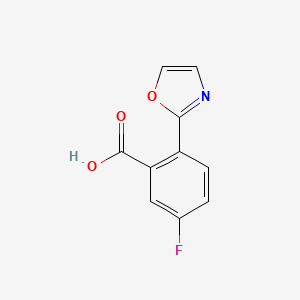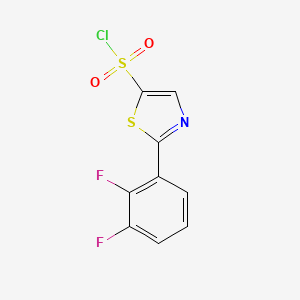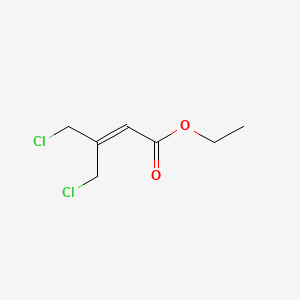
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H10Cl2O2. It is a chlorinated ester that finds applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes both a chloro and a chloromethyl group attached to a butenoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(chloromethyl)but-2-enoate typically involves the chlorination of ethyl but-2-enoate. One common method includes the reaction of ethyl but-2-enoate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-(chloromethyl)but-2-enoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing chloro groups makes the compound more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-methylbut-2-enoate
- Ethyl 4-chloro-3-hydroxybutyrate
- Ethyl 4-chloro-3-oxobutanoate
Uniqueness
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is unique due to the presence of both chloro and chloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications.
Properties
Molecular Formula |
C7H10Cl2O2 |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
ethyl 4-chloro-3-(chloromethyl)but-2-enoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-11-7(10)3-6(4-8)5-9/h3H,2,4-5H2,1H3 |
InChI Key |
XAFDVEOWHLRGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
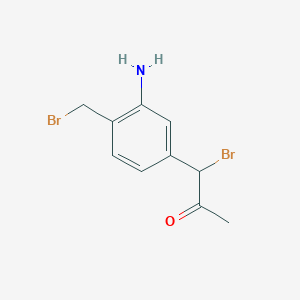
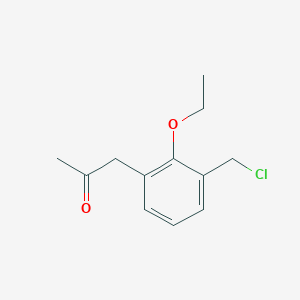
![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
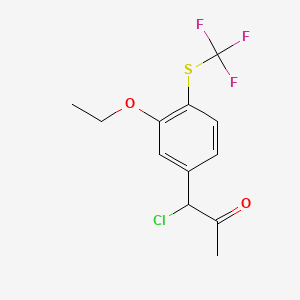

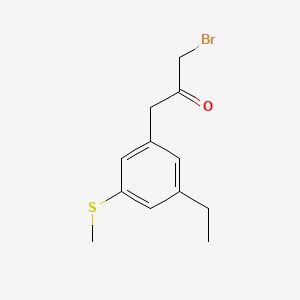
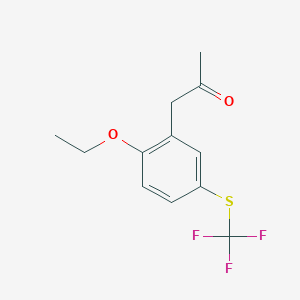
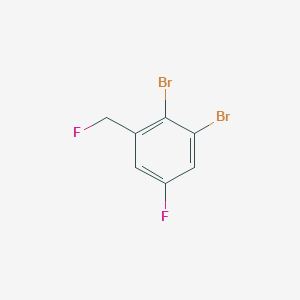
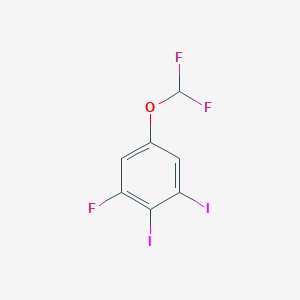
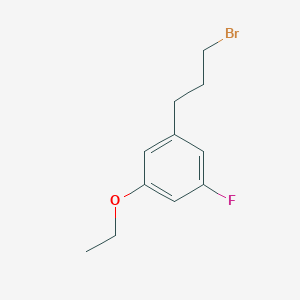
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
